molecular formula C25H28N2O3S B7691790 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide

3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide

Cat. No.: B7691790
M. Wt: 436.6 g/mol
InChI Key: UVCQCPULRMNMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as PSP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. PSP is a sulfonamide-based compound that has shown promise in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of genes involved in cell proliferation. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of these diseases. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide involves the reaction of 4-(N-phenethylsulfamoyl)phenylboronic acid with N-(1-phenylethyl)propanamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form this compound as the final product. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of these diseases.

Properties

IUPAC Name

N-(1-phenylethyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20(23-10-6-3-7-11-23)27-25(28)17-14-22-12-15-24(16-13-22)31(29,30)26-19-18-21-8-4-2-5-9-21/h2-13,15-16,20,26H,14,17-19H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQCPULRMNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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